N-(methylsulfonyl)-beta-alanine

Descripción general

Descripción

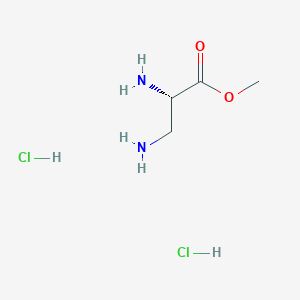

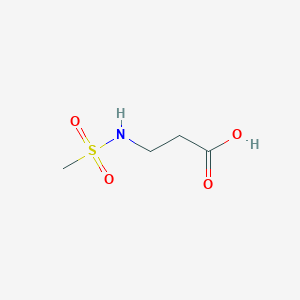

“N-(methylsulfonyl)-beta-alanine” is likely a compound that contains a beta-alanine moiety and a methylsulfonyl group . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is at the beta-position from the carboxylate group . The methylsulfonyl group is a sulfur-containing group that is often found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for “N-(methylsulfonyl)-beta-alanine” were not found, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized by substituting the positions of benzimidazole and indole groups .Molecular Structure Analysis

The molecular structure of “N-(methylsulfonyl)-beta-alanine” would likely include a beta-alanine moiety and a methylsulfonyl group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be highly reactive and is used to synthesize methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(methylsulfonyl)-beta-alanine” would depend on its exact molecular structure. For example, methanesulfonyl chloride, a compound containing a methylsulfonyl group, appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .Aplicaciones Científicas De Investigación

Antifungal Activity

- Scientific Field : Medicinal Chemistry

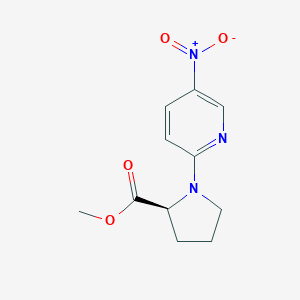

- Summary of Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and tested for their antifungal activities . These compounds have shown good antifungal activities against eight kinds of plant pathogenic fungi .

- Methods of Application : The structures of these compounds were confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .

- Results : Some of these compounds showed superiority over the commercial fungicide hymexazol . For example, compounds 5d, 5e, 5f, and 5i showed prominent activity against B. cinerea, with determined EC50 values of 5.21 μg/mL, 8.25 µg/mL, 8.03 µg/mL, and 21.00 µg/mL, respectively .

Antibacterial Activity

- Scientific Field : Agricultural Bioengineering

- Summary of Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .

- Methods of Application : In vivo antibacterial activity tests were conducted under greenhouse conditions and field trials .

- Results : The compound 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole was effective in reducing rice bacterial leaf blight . It also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

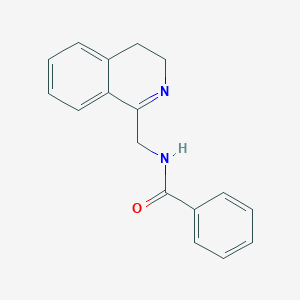

- Summary of Application : Indole derivatives, which can include sulfone derivatives, have shown various biological activities, including antiviral activity .

- Methods of Application : The antiviral activity of these compounds is tested in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Some compounds showed inhibitory activity against influenza A with IC50 values and high selectivity index (SI) value to CoxB3 virus .

Biochemical Applications

- Scientific Field : Biochemistry

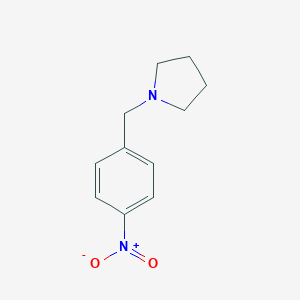

- Summary of Application : Sulfonyl fluorides have been used in biochemistry for their bactericidal effects .

- Methods of Application : These compounds are used as electrophilic warheads by both medicinal chemists and chemical biologists .

- Results : The publication in 2014 of Sharpless and colleagues, in which sulfur(vi)-fluoride exchange (SuFEx) was declared to be the next ‘click’ reaction, has transformed the landscape for research into and around sulfonyl fluorides .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Indole derivatives, which can include sulfone derivatives, have shown various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The antiviral activity of these compounds is tested in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Some compounds showed inhibitory activity against influenza A with IC50 values and high selectivity index (SI) value to CoxB3 virus .

Chemoselective Deprotection

- Scientific Field : Organic Chemistry

- Summary of Application : Sulfonamides, including “N-(methylsulfonyl)-beta-alanine”, can be selectively deprotected under acidic conditions .

- Methods of Application : The chemoselective acidic hydrolysis of N-arylsulfonamides is performed with trifluoromethanesulfonic acid .

- Results : A near-stoichiometric amount of the acid was found to be sufficient to deprotect various neutral or electron-deficient N-arylsulfonamides .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(methanesulfonamido)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQSOJVZBSHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424694 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methylsulfonyl)-beta-alanine | |

CAS RN |

105611-92-5 | |

| Record name | N-(methylsulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.